N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 20534-70-7
VCID: VC16041182
InChI: InChI=1S/C15H15FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3
SMILES:
Molecular Formula: C15H15FN2
Molecular Weight: 242.29 g/mol

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline

CAS No.: 20534-70-7

Cat. No.: VC16041182

Molecular Formula: C15H15FN2

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline - 20534-70-7

Specification

CAS No. 20534-70-7
Molecular Formula C15H15FN2
Molecular Weight 242.29 g/mol
IUPAC Name 4-[(4-fluorophenyl)iminomethyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C15H15FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3
Standard InChI Key MNIPSMJQQOYALZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Design

The molecular structure of N-(4-(dimethylamino)benzylidene)-4-fluoroaniline comprises two aromatic rings connected by an imine bond. The 4-fluoroaniline moiety contributes a fluorine substituent at the para position of the aniline ring, while the benzylidene group is functionalized with a dimethylamino (-N(CH₃)₂) group at the para position relative to the imine linkage . This arrangement creates a push-pull electronic system, where the dimethylamino group donates electrons through resonance, and the fluorine atom withdraws electrons inductively.

The compound’s planar geometry facilitates π-conjugation across the imine bridge, which is critical for its optical and electronic behavior. Theoretical studies on analogous Schiff bases suggest that such structures exhibit intramolecular charge transfer (ICT) transitions, often leading to fluorescence or solvatochromic effects .

Synthetic Pathways and Optimization

Conventional Schiff Base Condensation

The synthesis of N-(4-(dimethylamino)benzylidene)-4-fluoroaniline follows the standard Schiff base formation protocol, involving the condensation of 4-fluoroaniline with 4-(dimethylamino)benzaldehyde. The reaction is typically conducted in anhydrous ethanol or methanol under reflux conditions, with catalytic acetic acid to protonate the amine and facilitate nucleophilic attack on the carbonyl carbon .

Representative Procedure:

  • Dissolve 4-fluoroaniline (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in 20 mL of ethanol.

  • Add 2–3 drops of glacial acetic acid and reflux at 80°C for 4–6 hours.

  • Cool the mixture to room temperature, leading to precipitation of the product.

  • Filter and recrystallize from ethanol to obtain pure crystals.

Yield: 75–85% (depending on reaction time and purity of starting materials).

One-Pot Methodologies

Recent advancements in Schiff base synthesis emphasize one-pot strategies to improve efficiency. For example, a patent describing the preparation of N-(4-fluorophenyl)-4-benzyloxybenzylidene amine (CN102358723A) highlights the use of benzyl chloride as a protecting group, enabling simultaneous protection and condensation . While this method is specific to benzyloxy derivatives, analogous approaches could be adapted for dimethylamino-functionalized aldehydes by substituting benzyl chloride with dimethylamine precursors.

Physicochemical Properties

Thermal Stability

Schiff bases containing electron-donating groups like -N(CH₃)₂ exhibit enhanced thermal stability due to resonance stabilization of the imine bond. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures exceeding 200°C .

PropertyValue/Range
Melting Point135–140°C (lit. analog)
SolubilitySoluble in DMSO, CH₂Cl₂
Molar Mass256.31 g/mol
λmax (UV-Vis)320–340 nm (in ethanol)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.65–7.20 (m, 8H, aromatic), 3.05 (s, 6H, N(CH₃)₂) .

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-F stretch) .

Applications in Coordination Chemistry

Schiff bases like N-(4-(dimethylamino)benzylidene)-4-fluoroaniline serve as versatile ligands for transition metal complexes. The imine nitrogen and dimethylamino group act as coordination sites, enabling the formation of complexes with metals such as Cu(II), Ni(II), and Au(III) .

Example: Gold(III) Complexation
4-Fluoroaniline-derived Schiff bases have been employed to synthesize monocyclometalated gold(III) complexes, which exhibit luminescent properties suitable for organic light-emitting diodes (OLEDs) . The dimethylamino group enhances electron density at the metal center, tuning emission wavelengths.

Future Directions

Further research should explore:

  • Optoelectronic Applications: Leveraging ICT transitions for sensor development.

  • Catalysis: Designing metal complexes for asymmetric catalysis.

  • Biocompatibility Studies: Assessing toxicity profiles for pharmaceutical potential.

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